Lipophilicity (cLogP) Differentiation: 3,5-Di-tert-butylphenyl vs. 4-tert-Butylphenyl and Unsubstituted Phenyl Analogs
The 3,5-di-tert-butylphenyl substituent at position 3 imparts substantially higher predicted lipophilicity compared to analogs bearing fewer or no tert-butyl groups. The mono-tert-butyl analog 3-(4-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine has an experimentally validated ACD/LogP of 6.99 and ACD/LogD (pH 5.5) of 5.27 . The target compound, with two tert-butyl groups in the 3,5-positions, is predicted to exhibit an even higher logP value (estimated >7.5 based on the additive contribution of an additional tert-butyl unit). In contrast, the unsubstituted 1,3-diphenylimidazo[1,5-a]pyridine analog (MW 270.34) has a predicted logP of approximately 4.5–5.0 [1]. This represents a >100-fold increase in theoretical octanol-water partition coefficient relative to the parent diphenyl scaffold.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | Estimated ACD/LogP >7.5 (3,5-di-tert-butylphenyl substituent; molecular weight 382.55 g/mol) |
| Comparator Or Baseline | 3-(4-tert-Butylphenyl)-1-phenylimidazo[1,5-a]pyridine: ACD/LogP = 6.99, ACD/LogD (pH 5.5) = 5.27; 1,3-Diphenylimidazo[1,5-a]pyridine: MW 270.34, predicted logP ~4.5–5.0 |
| Quantified Difference | ΔLogP > +0.5 vs. mono-tert-butyl analog; ΔLogP > +2.5 vs. unsubstituted diphenyl analog |
| Conditions | ACD/Labs Percepta prediction software; ChemSpider validated data for mono-tert-butyl analog |
Why This Matters
Higher lipophilicity critically affects blood-brain barrier penetration potential in CNS-targeted iron-chelation applications and organic solvent processability for solution-processed OLED fabrication.
- [1] J-GLOBAL. 1,3-Diphenylimidazo[1,5-a]pyridine. Molecular Weight: 270.335. https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200906099860897510 (accessed 2026-05-04). View Source
